molecular formula C7H12MgO4 B14270843 magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate CAS No. 158193-94-3

magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate

Katalognummer: B14270843
CAS-Nummer: 158193-94-3
Molekulargewicht: 184.47 g/mol
InChI-Schlüssel: KXVZPWWLQKOMOU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate is an organometallic compound with the molecular formula C12H14MgO8. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate typically involves the reaction of magnesium with 4-ethoxy-4-oxobut-2-enoic acid and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese(III) acetate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation with manganese(III) acetate can yield diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

158193-94-3

Molekularformel

C7H12MgO4

Molekulargewicht

184.47 g/mol

IUPAC-Name

magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate

InChI

InChI=1S/C6H10O3.CH3O.Mg/c1-3-9-6(8)4-5(2)7;1-2;/h4,7H,3H2,1-2H3;1H3;/q;-1;+2/p-1

InChI-Schlüssel

KXVZPWWLQKOMOU-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C=C(C)[O-].C[O-].[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.